Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Lipophilicity Drug Design ADME Prediction

Sourcing a benzoate scaffold with orthogonal reactivity handles for medchem libraries often means ordering multiple analogs. This compound solves that: Cl at C-4 enables cross-coupling, F at C-2 modulates metabolic stability, and MeS at C-3 permits late-stage oxidation to sulfoxide/sulfone. • ≥98% purity ensures reproducible coupling in flow amidation setups. • Computed LogP 2.96 supports membrane permeability optimization. • MW 234.68 fits fragment-like space; ¹⁹F NMR probe for binding studies. Stored at 2-8°C; ships ambient.

Molecular Formula C9H8ClFO2S
Molecular Weight 234.68 g/mol
CAS No. 159329-14-3
Cat. No. B6325807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-fluoro-3-(methylthio)benzoate
CAS159329-14-3
Molecular FormulaC9H8ClFO2S
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)Cl)SC)F
InChIInChI=1S/C9H8ClFO2S/c1-13-9(12)5-3-4-6(10)8(14-2)7(5)11/h3-4H,1-2H3
InChIKeyDOGJPYWMJUMODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Identity and Procurement


Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS 159329-14-3, MFCD31561333) is a trisubstituted benzoate ester bearing chlorine, fluorine, and methylthio substituents at the 4-, 2-, and 3-positions, respectively, on the aromatic ring . With a molecular formula of C₉H₈ClFO₂S and a molecular weight of 234.68 g·mol⁻¹, this compound is classified as a halogenated thioether ester and serves primarily as a versatile synthetic intermediate in medicinal chemistry, agrochemical discovery, and materials science . Its computed LogP of 2.96 indicates moderate lipophilicity suitable for membrane permeability optimization in drug design .

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Superior to Analogs


Generic substitution with structurally similar benzoate esters is inadvisable because the simultaneous presence of chlorine at C-4, fluorine at C-2, and methylthio at C-3 creates a unique electronic and steric environment that no single- or dual-substitution analog can replicate . The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom modulates metabolic stability and pKₐ of downstream products, and the methylthio group offers a reversible oxidation handle (to sulfoxide/sulfone) for late-stage diversification—a reactivity triad absent in compounds such as Methyl 4-chloro-2-fluorobenzoate (lacking methylthio), Methyl 4-chloro-3-(methylthio)benzoate (lacking fluorine), or the corresponding benzoic acid (CAS 159329-16-5) which requires additional esterification before further elaboration .

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Comparative Evidence


Lipophilicity: Target vs. Des-Methylthio Analog

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (target) exhibits a computed LogP of 2.96, which is substantially higher than the LogP of 2.3 estimated for Methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5), a direct des-methylthio analog . This ΔLogP of approximately +0.66 translates to an approximately 4.6-fold greater predicted octanol-water partition coefficient, meaning the target compound is predicted to have meaningfully higher membrane permeability in cell-based assays compared to the non-thioether analog .

Lipophilicity Drug Design ADME Prediction

Molecular Weight and H-Bond Acceptors: Target vs. Non-Fluorinated Analog

The target compound has a molecular weight of 234.68 g·mol⁻¹ and contains 4 hydrogen-bond acceptors (3 oxygen from ester, 1 sulfur from thioether, and 1 fluorine contributing to acceptor count), whereas Methyl 4-chloro-3-(methylthio)benzoate (CAS 166811-70-7, C₉H₉ClO₂S) has a molecular weight of 216.68 g·mol⁻¹ and only 3 hydrogen-bond acceptors due to the absence of fluorine . The additional fluorine atom increases molecular weight by 18.0 g·mol⁻¹ and adds an H-bond acceptor, which can modulate binding to protein targets that engage halogen bonds or require specific acceptor geometry .

Molecular Properties Fragment-Based Screening Lead Optimization

Purity and Synthetic Readiness: Methyl Ester vs. Free Acid

The target methyl ester (CAS 159329-14-3) is commercially available in purities of ≥98% (NLT 98%) from multiple vendors, whereas the corresponding free acid 4-chloro-2-fluoro-3-(methylthio)benzoic acid (CAS 159329-16-5) is typically supplied at 95–97% purity . The ester form is also directly ready for amide coupling, transesterification, or reduction reactions without the need for a preliminary esterification step that would be required if purchasing the free acid .

Synthetic Intermediates Procurement Reaction Readiness

Steric Profile: Methyl Ester vs. Ethyl Ester in Coupling

The target methyl ester (CAS 159329-14-3) has a methoxy carbonyl group with a steric parameter (Taft Es) of approximately 0.00 (reference), while the analogous ethyl ester (CAS 2734775-42-7, molecular weight 248.70 g·mol⁻¹) has a larger ethoxy group with Es ≈ −0.07 . In amide coupling reactions with bulky amines, the methyl ester is expected to react approximately 1.2–1.5× faster than the ethyl ester based on steric considerations alone, a meaningful difference for high-throughput parallel synthesis where reaction time and conversion consistency are critical .

Synthetic Chemistry Amide Bond Formation Steric Hindrance

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Application Scenarios


Late-Stage Diversification in Drug Synthesis

The simultaneous presence of chlorine (cross-coupling handle), fluorine (metabolic modulator), and methylthio (oxidation-labile group) makes this compound an ideal three-point scaffold for generating diverse compound libraries. The methyl ester allows direct amidation without pre-activation, and the methylthio group can be sequentially oxidized to sulfoxide or sulfone to tune polarity and H-bonding capacity at a late stage .

Agrochemical Lead Optimization for Lipophilic Targets

The computed LogP of 2.96 positions this intermediate favorably for developing herbicides or fungicides that require moderate to high membrane permeability. The chlorine and fluorine substitution pattern mirrors that found in several commercial agrochemicals, and the methylthio group provides a metabolic soft spot that can be exploited for pro-pesticide strategies .

Fragment-Based Drug Discovery with Fluorine Building Blocks

With a molecular weight of 234.68 g·mol⁻¹, this compound fits within fragment-like chemical space (typically MW < 300). The fluorine atom provides a sensitive ¹⁹F NMR probe for protein-ligand binding studies, while the chlorine and sulfur atoms offer anomalous scattering for X-ray crystallography, enabling direct detection of binding poses in structural biology campaigns .

Continuous Flow Amide Bond Formation

The methyl ester's favorable steric profile (Taft Es ≈ 0.00) compared to the ethyl ester analog supports faster coupling kinetics, making it the preferred substrate in continuous flow amidation setups where residence time is a critical parameter affecting throughput and yield consistency. The ≥98% purity specification further reduces the risk of side-product accumulation in flow reactors .

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